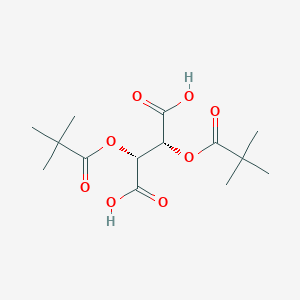

(-)-Dipivaloyl-L-tartaric Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(-)-Dipivaloyl-L-tartaric Acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The presence of pivaloyloxy groups enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dipivaloyl-L-tartaric Acid typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with pivaloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent any side reactions and to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(-)-Dipivaloyl-L-tartaric Acid undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The pivaloyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Hydrolysis: (2R,3R)-2,3-dihydroxybutanedioic acid and pivalic acid.

Oxidation: Oxo derivatives of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(-)-Dipivaloyl-L-tartaric Acid has a wide range of applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of (-)-Dipivaloyl-L-tartaric Acid involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In drug delivery systems, its stability and reactivity allow for controlled release of active pharmaceutical ingredients.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R)-2,3-Dihydroxybutanedioic acid: The parent compound, which lacks the pivaloyloxy groups.

(2R,3R)-2,3-Dimethoxybutanedioic acid: A similar compound with methoxy groups instead of pivaloyloxy groups.

(2R,3R)-2,3-Dibenzoyloxybutanedioic acid: Another ester derivative with benzoyloxy groups.

Uniqueness

The presence of pivaloyloxy groups in (-)-Dipivaloyl-L-tartaric Acid imparts unique properties such as enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive intermediates.

Actividad Biológica

(-)-Dipivaloyl-L-tartaric acid (DPTA) is a derivative of tartaric acid, recognized for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its chiral characteristics and its role as a precursor in the synthesis of bioactive molecules.

- Molecular Formula : C14H22O8

- Molecular Weight : 318.32 g/mol

- CAS Number : 65259-81-6

- Appearance : White to light yellow crystalline powder

Antidiabetic Potential

L-tartaric acid has been shown to possess antihyperglycemic and antidyslipidemic effects. In vivo studies indicated that it could improve glucose metabolism and lipid profiles in diabetic models . This raises the possibility that DPTA may share these beneficial metabolic effects, warranting further investigation.

Synthesis of Bioactive Molecules

DPTA serves as a chiral building block in the synthesis of various bioactive compounds. Its application in asymmetric synthesis has been explored, particularly in creating complex molecules with pharmaceutical relevance . The ability to manipulate its stereochemistry allows for the production of compounds with specific biological activities.

Case Study 1: Antihypertensive Activity

In a controlled study, L-tartaric acid was administered to hypertensive rats at doses of 80 mg/kg and 240 mg/kg. Results showed a dose-dependent decrease in systolic and diastolic blood pressure, alongside enhanced vasorelaxation in isolated thoracic aorta segments . While this study focused on L-tartaric acid, it provides insights into the potential pharmacological profile of DPTA.

Case Study 2: Synthesis Applications

DPTA has been utilized as a chiral template in synthesizing helical π-conjugated cyclic nanocoils, which have applications in nanoelectronics and materials science . The compound's ability to act as a chiral auxiliary underscores its versatility in synthetic chemistry.

Research Findings

Propiedades

IUPAC Name |

(2R,3R)-2,3-bis(2,2-dimethylpropanoyloxy)butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O8/c1-13(2,3)11(19)21-7(9(15)16)8(10(17)18)22-12(20)14(4,5)6/h7-8H,1-6H3,(H,15,16)(H,17,18)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJEZDFEHUYCR-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC(C(C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C(C)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.